(R)-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on the hexanoate backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,2-difluoro-5-methylhexanoic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride may involve large-scale esterification and salt formation processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The fluorine atoms on the hexanoate backbone can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hexanoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic properties in treating certain diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Agriculture: Studied for its potential use in agricultural chemicals.
Wirkmechanismus
The mechanism of action of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-Ethyl 4-amino-2,2-difluoro-5-methylpentanoate hydrochloride
- ®-Ethyl 4-amino-2,2-difluoro-5-methylheptanoate hydrochloride
Uniqueness
- Fluorine Substitution : The presence of two fluorine atoms on the hexanoate backbone distinguishes it from other similar compounds.
- Amino Group Position : The position of the amino group on the hexanoate chain contributes to its unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H18ClF2NO2 |
---|---|
Molekulargewicht |
245.69 g/mol |
IUPAC-Name |
ethyl (4R)-4-amino-2,2-difluoro-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H17F2NO2.ClH/c1-4-14-8(13)9(10,11)5-7(12)6(2)3;/h6-7H,4-5,12H2,1-3H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
WYSABMNVMHKYOP-OGFXRTJISA-N |
Isomerische SMILES |
CCOC(=O)C(C[C@H](C(C)C)N)(F)F.Cl |
Kanonische SMILES |
CCOC(=O)C(CC(C(C)C)N)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.